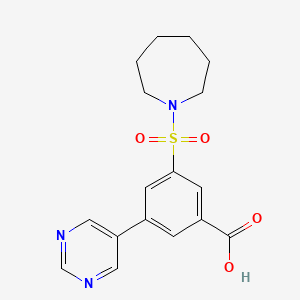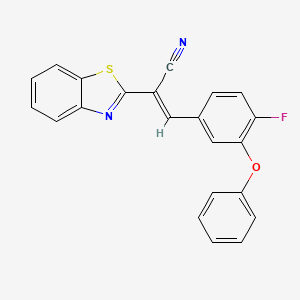
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as AZD6738 and belongs to the class of sulfonylpyrimidine-based inhibitors.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves the inhibition of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR kinase is activated in response to DNA damage and phosphorylates downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. Inhibition of ATR kinase by 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for cancer therapy with reduced side effects. Additionally, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is its potential as a selective cancer therapy with reduced side effects. However, one of the limitations is the lack of clinical data to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage, administration route, and potential drug interactions.
Zukünftige Richtungen
The future directions for 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid include the development of more potent and selective ATR kinase inhibitors, as well as the investigation of its potential in combination therapy with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves a multi-step process. The first step is the reaction between 5-chloro-3-nitropyridine and 4-aminobenzoic acid to form 5-chloro-3-nitropyridin-4-yl benzoate. This intermediate is then reacted with 1-azepanethiol to obtain 3-(azepan-1-ylsulfanyl)-5-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon, followed by the reaction with 5-bromo-2-chlorobenzoic acid to yield 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been found to selectively inhibit the activity of the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. ATR kinase inhibition leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways. This makes 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(22)14-7-13(15-10-18-12-19-11-15)8-16(9-14)25(23,24)20-5-3-1-2-4-6-20/h7-12H,1-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKMAGIOGSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethoxymethyl)-N-methyl-N-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5496316.png)
![4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5496320.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496327.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5496331.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5496339.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5496343.png)
![N-(1,4-oxazepan-6-ylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5496356.png)
![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5496359.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5496369.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5496379.png)


![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)